3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione
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Overview
Description
3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione is a synthetic organic compound with the molecular formula C12H14N2O3 This compound features a unique oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione typically involves the following steps:
Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through the cyclization of an appropriate amino alcohol with a carbonyl compound. For instance, the reaction between 3-aminobenzyl alcohol and dimethyl carbonate under basic conditions can yield the desired oxazolidine ring.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the oxazolidine intermediate with a suitable aminophenyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to more saturated structures.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while substitution reactions can introduce various functional groups onto the aminophenyl ring.
Scientific Research Applications
3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The aminophenyl group can form hydrogen bonds or engage in π-π interactions with aromatic residues in proteins, while the oxazolidine ring can participate in various chemical reactions, modulating the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione: Similar structure but with the amino group in the para position.
3-[(3-Aminophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione: Lacks one methyl group on the oxazolidine ring.
3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-thiazolidine-2,4-dione: Contains a sulfur atom instead of oxygen in the ring.
Uniqueness
The unique combination of the aminophenyl group and the oxazolidine ring in 3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione provides distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-[(3-aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-12(2)10(15)14(11(16)17-12)7-8-4-3-5-9(13)6-8/h3-6H,7,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFZQASPUKZTMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)O1)CC2=CC(=CC=C2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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